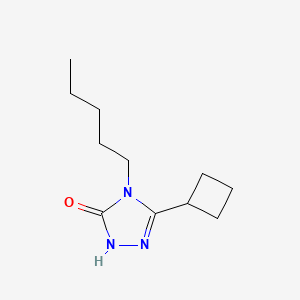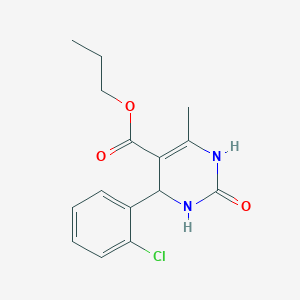
3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
説明
3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one, also known as BRB, is a synthetic compound that has been widely studied for its potential applications in scientific research. BRB is a member of the chalcone family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been shown to reduce oxidative stress in cells, which may contribute to its antioxidant activity. In vivo studies have shown that 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one can reduce inflammation and oxidative stress in animal models of disease, including arthritis and colitis.
実験室実験の利点と制限
One advantage of using 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in lab experiments is that it is readily available and can be synthesized on a large scale. Additionally, 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been extensively studied and has been shown to have a variety of biological activities, making it a promising compound for scientific research. However, there are also limitations to using 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in lab experiments. One limitation is that the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is not fully understood, which may make it difficult to interpret experimental results. Additionally, the effects of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one may vary depending on the cell type or model system used, which may make it difficult to generalize results.
将来の方向性
There are many future directions for research on 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. One area of research could be to further elucidate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one, which may help to identify new targets for drug development. Another area of research could be to investigate the potential use of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in combination with other drugs or therapies for the treatment of various diseases. Additionally, more studies are needed to determine the safety and efficacy of 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in humans, which may pave the way for the development of new drugs based on this compound.
科学的研究の応用
3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been studied in vitro and in vivo, and has shown promising results in a variety of models. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. 3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-16-7-4-14(19)10-13(16)2-5-15(20)12-3-6-17-18(11-12)23-9-8-22-17/h2-7,10-11H,8-9H2,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHBPHYUPBXAL-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B3870439.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3870444.png)
![6-[4-(hydroxymethyl)-1-piperidinyl]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3870445.png)
![3,4-dihydro-2H-chromen-3-yl[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3870457.png)
![(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B3870467.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B3870471.png)
![3-{[(3-methyl-2-thienyl)methyl]amino}-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]benzamide](/img/structure/B3870482.png)
![1-acetyl-N-[(2-phenoxy-3-pyridinyl)methyl]-4-piperidinamine](/img/structure/B3870485.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870512.png)
![2-(2-chlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870532.png)

![N-{phenyl[(phenylsulfonyl)imino]methyl}alanine](/img/structure/B3870542.png)
![(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3870548.png)